molecular formula C16H11F6N5O2 B2891785 ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate CAS No. 246022-31-1

ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B2891785
CAS No.: 246022-31-1
M. Wt: 419.287
InChI Key: SSOKPWWHILBKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, a naphthyridine ring, and a carboxylate ester group . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used to adjust the steric and electronic properties of a lead compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, including the formation of the naphthyridine and pyrazole rings, and the introduction of the trifluoromethyl and carboxylate ester groups . The trifluoromethyl group can be introduced by various methods, such as treatment of carboxylic acids with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the naphthyridine and pyrazole rings, along with the trifluoromethyl and carboxylate ester groups. The presence of nitrogen in the rings would make them aromatic .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions, depending on the conditions and reagents used. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could potentially make the compound more lipophilic, which could affect its solubility and reactivity .

Scientific Research Applications

Synthesis and Reactivity

Research has demonstrated the reactivity and potential applications of ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate in the synthesis of various heterocyclic compounds. For instance, the compound has been used as a precursor in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions. These processes highlight its utility in creating structurally diverse heterocycles, which are of interest in medicinal chemistry and materials science (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).

Antimicrobial Activity

Another significant area of application is in the development of antimicrobial agents. For example, this compound derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Certain derivatives have shown promising results, indicating potential for further development into new antimicrobial compounds (Rao, Hariprasad, & Venkanna, 2023).

Fluorescence and Chemical Inhibition

The unique reactivity of this compound has also been exploited for the synthesis of novel fluorescent molecules and potential chemical inhibitors. Studies have found that certain trifluoromethylated derivatives exhibit strong fluorescence, suggesting applications in chemical sensing and molecular imaging. Additionally, some compounds have shown inhibitory activity against specific biological targets, providing a starting point for the development of new therapeutic agents (Wu, Chen, Li, Zou, Hu, & Yang, 2006).

CB2 Receptor Antagonists/Inverse Agonists

Furthermore, derivatives of this compound have been synthesized and evaluated as CB2 receptor antagonists/inverse agonists. These compounds have shown high affinity and selectivity for the CB2 receptor, which is of interest for developing treatments for conditions like pain and inflammation without the psychoactive effects associated with CB1 receptor activation (Dore et al., 2016).

Future Directions

Future research could potentially explore the synthesis of this compound, its reactivity, and any potential applications it might have, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

ethyl 5-amino-1-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F6N5O2/c1-2-29-14(28)8-6-24-27(12(8)23)11-4-3-7-9(15(17,18)19)5-10(16(20,21)22)25-13(7)26-11/h3-6H,2,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOKPWWHILBKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.